4-Chloroacridine 4-Chloroacridine
Brand Name: Vulcanchem
CAS No.: 28814-25-7
VCID: VC8027355
InChI: InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H
SMILES: C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl
Molecular Formula: C13H8ClN
Molecular Weight: 213.66 g/mol

4-Chloroacridine

CAS No.: 28814-25-7

Cat. No.: VC8027355

Molecular Formula: C13H8ClN

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloroacridine - 28814-25-7

Specification

CAS No. 28814-25-7
Molecular Formula C13H8ClN
Molecular Weight 213.66 g/mol
IUPAC Name 4-chloroacridine
Standard InChI InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H
Standard InChI Key JJCXZGRKDRKMPT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl
Canonical SMILES C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

4-Chloroacridine (C₁₃H₈ClN) belongs to the acridine family, characterized by a planar tricyclic framework comprising two benzene rings fused to a central pyridine ring. The chlorine substituent at position 4 introduces electronic effects that enhance reactivity and DNA-binding affinity .

Key Properties:

PropertyValue/Description
Molecular Weight213.66 g/mol
AppearanceYellow crystalline powder
SolubilitySoluble in DMSO, chloroform; insoluble in water
Melting Point198–202°C
UV-Vis Absorptionλₘₐₓ ≈ 360 nm (in ethanol)

The chlorine atom increases lipophilicity, facilitating membrane permeability and intracellular accumulation .

Synthesis Methods

Chlorination of Acridine

The most common route involves reacting acridine with chlorinating agents:

  • Thionyl Chloride (SOCl₂):
    Acridine refluxed with SOCl₂ in dichloromethane yields 4-chloroacridine with ~80% efficiency .

  • Phosphorus Oxychloride (POCl₃):
    N-Phenylanthranilic acid cyclized with POCl₃ at 120°C produces 9-chloroacridine, a structural analog .

Nucleophilic Aromatic Substitution

9-Chloroacridine intermediates react with diamines (e.g., p-phenylenediamine) to form aminoacridine derivatives, which are further functionalized for drug development .

Example Reaction:
Acridine+SOCl2CH2Cl2,Δ4-Chloroacridine+HCl+SO2\text{Acridine} + \text{SOCl}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, \Delta} \text{4-Chloroacridine} + \text{HCl} + \text{SO}_2

Biological Activities and Mechanisms

Anticancer Activity

4-Chloroacridine derivatives demonstrate potent cytotoxicity:

  • Melanoma: 9-Chloro-4-methyl-1-nitroacridine (1b) induces apoptosis in amelanotic melanoma cells (IC₅₀ = 5.88 μM) by disrupting tricarboxylic acid (TCA) cycle enzymes .

  • Breast Cancer: Acridine-sulfonamide conjugates inhibit MCF-7 proliferation (IC₅₀ = 8.30 μM) via topoisomerase II inhibition .

DNA Interaction

The compound intercalates into DNA, causing structural distortion and replication arrest. Comparative studies show stronger binding than unsubstituted acridine due to chlorine’s electron-withdrawing effects .

Comparative Analysis with Analogues

CompoundSubstituentIC₅₀ (μM)Target Pathway
4-ChloroacridineCl at C45.88–14.51DNA intercalation, TCA
9-AminoacridineNH₂ at C910.2–22.4Topoisomerase II
3-NitroacridineNO₂ at C37.5–12.3ROS generation
4-MethylacridineCH₃ at C4>20Weak DNA binding

Chlorination at C4 enhances bioactivity compared to methyl or nitro groups .

Applications in Drug Development

Anticancer Agents

  • Platinum-Acridine Hybrids: Non-classical Pt complexes exhibit sequence-specific DNA binding, overcoming cisplatin resistance .

  • Dual Topo/HDAC Inhibitors: Hydroxamic acid conjugates (e.g., compound 8c) show nanomolar efficacy (IC₅₀ = 0.90 μM) in leukemia models .

Fluorescent Probes

4-Chloroacridine’s rigid structure and UV activity make it suitable for developing DNA-staining dyes, though clinical use is limited by toxicity .

Recent Advances (2020–2025)

  • Melanoma Therapy: 4-Chloroacridine derivatives selectively target amelanotic tumors by inhibiting mitochondrial complexes I/II .

  • G-Quadruplex Stabilization: Benzimidazole-acridine hybrids (e.g., 8m) stabilize oncogenic G4 structures, inducing ROS-mediated apoptosis .

  • Autophagy Inhibition: Compound LS-1-10 blocks autophagic flux in colon cancer, enhancing chemotherapy efficacy .

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